8-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione 8-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Brand Name: Vulcanchem
CAS No.: 2549002-02-8
VCID: VC11815200
InChI: InChI=1S/C13H18N4O2S/c1-8-10(20-9(2)14-8)7-17-5-3-13(4-6-17)11(18)15-12(19)16-13/h3-7H2,1-2H3,(H2,15,16,18,19)
SMILES: CC1=C(SC(=N1)C)CN2CCC3(CC2)C(=O)NC(=O)N3
Molecular Formula: C13H18N4O2S
Molecular Weight: 294.38 g/mol

8-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

CAS No.: 2549002-02-8

Cat. No.: VC11815200

Molecular Formula: C13H18N4O2S

Molecular Weight: 294.38 g/mol

* For research use only. Not for human or veterinary use.

8-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione - 2549002-02-8

Specification

CAS No. 2549002-02-8
Molecular Formula C13H18N4O2S
Molecular Weight 294.38 g/mol
IUPAC Name 8-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Standard InChI InChI=1S/C13H18N4O2S/c1-8-10(20-9(2)14-8)7-17-5-3-13(4-6-17)11(18)15-12(19)16-13/h3-7H2,1-2H3,(H2,15,16,18,19)
Standard InChI Key WOLVPCTZGKOPKL-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)C)CN2CCC3(CC2)C(=O)NC(=O)N3
Canonical SMILES CC1=C(SC(=N1)C)CN2CCC3(CC2)C(=O)NC(=O)N3

Introduction

Structural Overview

This compound features a triazaspiro framework fused with a thiazole moiety. Key structural components include:

  • Thiazole Ring: Substituted at the 5-position with a methyl group and at the 2-position with a dimethyl group.

  • Triazaspiro System: A bicyclic structure containing nitrogen atoms, contributing to its rigidity and unique chemical properties.

  • Dione Group: The presence of two ketone functionalities at the 2- and 4-positions enhances its reactivity and biological potential.

The molecular formula and stereochemistry of this compound make it suitable for interactions with biological targets, particularly enzymes or receptors.

General Synthetic Pathway

The synthesis of such spirocyclic compounds often involves multi-step reactions combining cyclization, functional group modifications, and condensation reactions. While specific experimental details for this compound are not directly available from the search results, general methodologies for related compounds suggest:

  • Formation of the Thiazole Unit:

    • Starting from commercially available precursors like 2-amino-4-methylthiazole.

    • Functionalization with alkylating agents to introduce the dimethyl group.

  • Spirocyclic Core Construction:

    • Cyclization reactions involving urea derivatives or similar reagents to form the triazaspiro scaffold.

    • Use of strong bases like sodium hydride (NaH) or catalysts to facilitate cyclization.

  • Final Functionalization:

    • Introduction of the dione groups via oxidation or condensation reactions.

Challenges in Synthesis

  • Maintaining regioselectivity during functionalization.

  • Achieving high yields during spirocyclization due to steric hindrance.

Medicinal Chemistry

Heterocyclic compounds like this one are widely studied for their pharmacological properties. Potential applications include:

  • Antimicrobial Activity:

    • Thiazole derivatives are known for their activity against bacterial and fungal pathogens due to their ability to bind to microbial enzymes.

  • Anticancer Properties:

    • Spirocyclic frameworks often exhibit cytotoxicity by interfering with DNA synthesis or cellular signaling pathways.

  • Enzyme Inhibition:

    • The dione functionality may act as a Michael acceptor, targeting enzymes with nucleophilic active sites.

Comparative Analysis

FeatureCompound Characteristics
Molecular FormulaC13H18N4O2S
Key Functional GroupsThiazole, Triazaspiro Scaffold, Dione
Biological ActivityAntimicrobial, Anticancer (hypothetical based on related compounds)
Synthetic ChallengesRegioselectivity in functionalization; steric hindrance during spirocyclization

Research Outlook

Further studies are needed to:

  • Optimize synthetic routes for higher yields and purity.

  • Evaluate biological activity through in vitro and in vivo assays.

  • Conduct docking studies to identify potential molecular targets.

This compound represents an exciting avenue for exploration in drug discovery due to its unique structural features and potential pharmacological benefits.

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